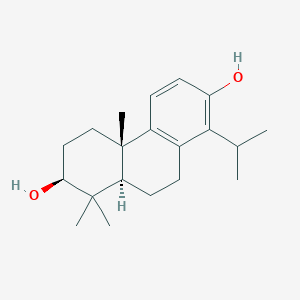
Totaradiol
Overview
Description
Totaradiol is a natural product found in Nageia nagi, Juniperus procera, and other organisms with data available.
Scientific Research Applications
Antimicrobial Properties : Totarol, a related compound, has been shown to potentiate the effect of methicillin against methicillin-resistant Staphylococcus aureus by interfering with PBP 2a expression and targeting the respiratory chain in these bacteria (Nicolson, Evans, & O’Toole, 1999). Similarly, totaradiol and related diterpenes like totarol exhibit inhibition of the bacterial cell division protein FtsZ (Kim & Shaw, 2010).
Antioxidative Action : Totarane diterpenes from Podocarpus nagi, including this compound, are effective in protecting biological systems against various oxidative stresses (Haraguchi, Ishikawa, & Kubo, 1997).
Neuroprotection and Stroke Amelioration : Totarol has been found to prevent neuronal injury in vitro and ameliorate brain ischemic stroke by activating the Akt/HO-1 pathway and reducing oxidative stress (Gao et al., 2015).
Synthesis Methods : The enantioselective palladium-catalyzed dearomative cyclization method has been used for the efficient synthesis of terpenes and steroids, including (-)-totaradiol, highlighting its significance in the field of organic synthesis (Du et al., 2015).
Biochemical Studies : this compound and its diterpenes, such as totarol and ferruginol, are found in Thuja plicata (Cupressaceae), contributing to the study of plant biochemistry (Sharp et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Totaradiol, a diterpene isolated from Thuja plicata (Cupressaceae) , has been found to exhibit antioxidant activity . It is suggested that the primary targets of this compound are the reactive oxygen species (ROS) in the body, which play a crucial role in oxidative stress .
Mode of Action
This compound interacts with ROS by inhibiting the autoxidation of linoleic acid, a polyunsaturated omega-6 fatty acid . This interaction results in a decrease in the levels of ROS, thereby reducing oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By inhibiting the autoxidation of linoleic acid, this compound prevents the formation of ROS, which are by-products of this reaction . This action can lead to downstream effects such as reduced inflammation and cellular damage, as ROS are known to cause oxidative damage to cells and tissues .
Result of Action
The primary result of this compound’s action is a reduction in oxidative stress . By inhibiting the autoxidation of linoleic acid, this compound reduces the levels of ROS in the body . This can lead to decreased inflammation and cellular damage, which are often associated with high levels of ROS . Additionally, this compound has been found to exhibit cytotoxic activity against the A2780 ovarian cancer cell line , suggesting potential anti-cancer properties.
Biochemical Analysis
Biochemical Properties
Totaradiol interacts with various biomolecules in the body. It has been found to exhibit antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ. This interaction suggests that this compound may play a role in inhibiting bacterial growth and proliferation.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It exhibits cytotoxic activity against the A2780 ovarian cancer cell line. This suggests that this compound may influence cell function by inducing cytotoxicity in certain types of cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial cell division protein FtsZ This interaction leads to the inhibition of FtsZ, thereby affecting bacterial cell division
Properties
IUPAC Name |
(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGIWDZGWMMGU-ABSDTBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114442 | |
| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-56-3 | |
| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Totaradiol?
A1: this compound has demonstrated antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ [, ]. It has also shown antioxidant properties, inhibiting both microsomal and mitochondrial lipid peroxidation []. In addition, this compound exhibits cytotoxic activity against the A2780 ovarian cancer cell line [].
Q2: Which plant species are known to contain this compound?
A2: this compound has been isolated from several plant species, including Podocarpus macrophyllus [], Podocarpus nagi [], Podocarpus madagascariensis [], and Thuja plicata [].
Q3: Are there any synthetic routes available for this compound?
A3: Yes, an efficient and convergent total synthesis of this compound has been achieved using a diastereoselective epoxide/alkene/arene bicyclization strategy. This approach has also facilitated the preparation of related totarane diterpenes []. Additionally, an enantioselective palladium-catalyzed dearomative cyclization method has been developed, enabling the enantioselective total synthesis of (-)-Totaradiol [].
Q4: Has the structure of this compound been confirmed through spectroscopic methods?
A4: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy [].
Q5: Have there been any studies investigating the regioselectivity of chemical reactions involving this compound?
A6: Yes, theoretical studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level have been conducted to investigate the regioselectivity of esterification reactions involving this compound []. These studies analyzed nucleophilic Parr functions (P_k^-) and electrostatic potentials to understand the observed regioselectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


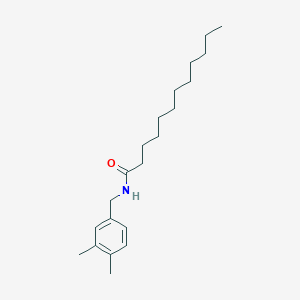
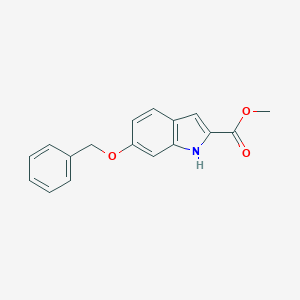


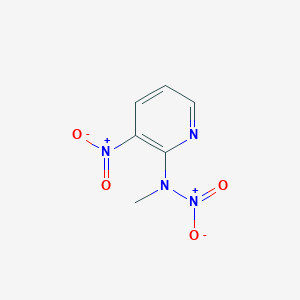

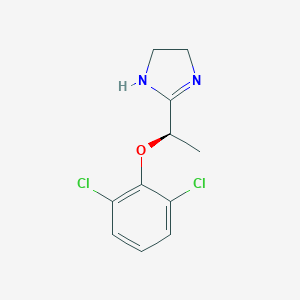

![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)


![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

